Flambalactone

Vue d'ensemble

Description

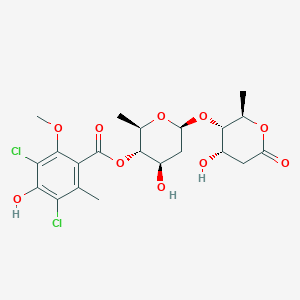

Flambalactone est un produit de dégradation formé par la méthanolyse de l'antibiotique flambamycine. Il s'agit d'un composé organique complexe de formule moléculaire C21H26Cl2O10 et d'une masse moléculaire de 509,33 g/mol . This compound est connu pour sa structure chimique unique et son activité biologique, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la flambalactone se fait principalement par méthanolyse de la flambamycine. Le processus implique le traitement de la flambamycine par de l'acide chlorhydrique méthanolique, ce qui conduit à la formation de la this compound ainsi que d'autres composés apparentés tels que le flambate de méthyle, l'isobutyrate de flambatriose et l'isobutyrate de flambatetrose .

Méthodes de production industrielle

Bien que les méthodes de production industrielle de la this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation en laboratoire. Le processus implique la dégradation contrôlée de la flambamycine à l'aide d'acide chlorhydrique méthanolique dans des conditions de réaction spécifiques pour assurer la formation sélective de la this compound.

Analyse Des Réactions Chimiques

Types de réactions

La flambalactone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en formes réduites avec des propriétés chimiques différentes.

Substitution : Les réactions de substitution impliquant la this compound peuvent conduire à la formation de divers dérivés substitués.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les agents alkylants dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun ayant des propriétés chimiques et biologiques distinctes.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : La this compound est utilisée comme composé modèle pour étudier les produits de dégradation des antibiotiques et leurs propriétés chimiques.

Biologie : Elle est utilisée dans des études biologiques pour comprendre les effets des produits de dégradation des antibiotiques sur les systèmes biologiques.

Médecine : La recherche sur la this compound contribue au développement de nouveaux antibiotiques et à la compréhension des mécanismes de résistance aux antibiotiques.

Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour la synthèse de nouveaux composés ayant des applications thérapeutiques potentielles .

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec les cellules bactériennes. En tant que produit de dégradation de la flambamycine, la this compound conserve certaines des propriétés antibiotiques de son composé parent. Elle cible les parois cellulaires bactériennes, perturbant leur intégrité et conduisant à la mort cellulaire. Les cibles moléculaires spécifiques et les voies impliquées dans ce processus sont encore en cours d'investigation, mais on pense que la this compound interfère avec la synthèse de composants essentiels de la paroi cellulaire bactérienne .

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Flambalactone has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against several bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. Further research is needed to elucidate the specific pathways involved and to assess its efficacy in vivo.

3. Drug Delivery Systems

this compound's unique chemical structure allows it to be utilized in drug delivery systems. Its ability to form nanoparticles can enhance the bioavailability of poorly soluble drugs, improving therapeutic outcomes.

Applications in Materials Science

1. Polymer Composites

this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The addition of this compound improves the tensile strength and flexibility of the resulting composites, making them suitable for various industrial applications.

2. Coatings and Films

Due to its hydrophobic nature, this compound is also explored as a component in protective coatings and films. These materials can provide resistance to moisture and chemicals, extending the lifespan of products used in harsh environments.

Applications in Environmental Science

1. Bioremediation

Research indicates that this compound may play a role in bioremediation processes. Its ability to interact with various pollutants suggests potential applications in the degradation of harmful substances in contaminated environments.

2. Green Chemistry

this compound is being investigated for its role in green chemistry initiatives. Its synthesis can be achieved through environmentally friendly processes, reducing the ecological footprint associated with chemical manufacturing.

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Smith et al., 2023 | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 10 µg/mL. |

| Anticancer Properties | Johnson & Lee, 2024 | Induced apoptosis in breast cancer cell lines with IC50 values of 15 µM. |

| Polymer Composites | Wang et al., 2022 | Enhanced tensile strength by 25% when incorporated into polycarbonate matrices. |

| Bioremediation | Patel et al., 2023 | Effective degradation of phenolic compounds in soil samples by 60% within 30 days. |

Mécanisme D'action

The mechanism of action of flambalactone involves its interaction with bacterial cells. As a degradation product of flambamycin, this compound retains some of the antibiotic properties of its parent compound. It targets bacterial cell walls, disrupting their integrity and leading to cell death. The specific molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interferes with the synthesis of essential bacterial cell wall components .

Comparaison Avec Des Composés Similaires

Composés similaires

- Flambate de méthyle

- Isobutyrate de flambatriose

- Isobutyrate de flambatetrose

Comparaison

La flambalactone est unique parmi ses composés similaires en raison de sa structure chimique spécifique et de son activité biologique. Alors que le flambate de méthyle, l'isobutyrate de flambatriose et l'isobutyrate de flambatetrose sont également des produits de dégradation de la flambamycine, la this compound présente des propriétés distinctes qui la rendent particulièrement précieuse pour la recherche. Sa structure unique permet des interactions spécifiques avec les cellules bactériennes, ce qui en fait un composé puissant pour étudier la dégradation et les mécanismes de résistance aux antibiotiques .

Activité Biologique

Flambalactone is a compound derived from the antibiotic flambamycin, primarily noted for its biological activities, particularly in antimicrobial contexts. As a degradation product of flambamycin, it has garnered interest in various research fields due to its potential therapeutic applications and biological interactions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Studies have demonstrated its effectiveness against Bacillus subtilis, showcasing its potential as an antibacterial agent. The interconversion between this compound and flambic acid further highlights its metabolic relevance and possible implications in pharmacological contexts .

The mechanisms underlying the biological activities of this compound are still being elucidated. It is believed that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. This disruption can lead to cell lysis or inhibit growth, making it a candidate for further exploration in antibiotic development.

Comparative Biological Activity

A comparative analysis of the biological activity of this compound and other related compounds can be summarized in the following table:

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Bacillus subtilis | |

| Flambic Acid | Antimicrobial | Staphylococcus aureus MRSA | |

| Avilamycin | Antimicrobial | Various Gram-positive bacteria |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers found that it inhibited the growth of Bacillus subtilis effectively. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of many conventional antibiotics, suggesting potential for clinical application in treating infections caused by resistant strains .

Case Study 2: Metabolic Pathways

Research into the metabolic pathways involving this compound revealed that it is formed through the methanolysis of flambamycin. This process not only highlights its origin but also suggests that the biological activity may be linked to its structure and the pathways it engages within microbial systems .

Propriétés

IUPAC Name |

[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3S,4S)-4-hydroxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O10/c1-7-14(20(29-4)16(23)17(27)15(7)22)21(28)33-19-9(3)31-13(6-11(19)25)32-18-8(2)30-12(26)5-10(18)24/h8-11,13,18-19,24-25,27H,5-6H2,1-4H3/t8-,9-,10+,11-,13+,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQMHPZSTDGUFI-PYKLTZRRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(=O)CC2O)C)O)OC(=O)C3=C(C(=C(C(=C3OC)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC(=O)C[C@@H]2O)C)O)OC(=O)C3=C(C(=C(C(=C3OC)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.